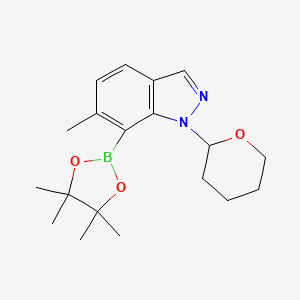

(6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1h-indazol-7-yl)boronic acid pinacol ester

Description

(6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-7-yl)boronic acid pinacol ester is a boronic acid derivative with a pinacol ester protecting group. Its structure comprises a 6-methyl-substituted indazole core, a tetrahydro-2H-pyran-2-yl (THP) group at the 1-position, and a boronic acid pinacol ester moiety at the 7-position. The THP group enhances solubility and stability, while the pinacol ester protects the reactive boronic acid, making it suitable for Suzuki-Miyaura cross-coupling reactions . This compound is widely used in medicinal chemistry and materials science for synthesizing complex molecules, such as bioactive compounds and functional polymers .

Properties

IUPAC Name |

6-methyl-1-(oxan-2-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27BN2O3/c1-13-9-10-14-12-21-22(15-8-6-7-11-23-15)17(14)16(13)20-24-18(2,3)19(4,5)25-20/h9-10,12,15H,6-8,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDKNHOWVOERAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2N(N=C3)C4CCCCO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

1.1. Suzuki-Miyaura Coupling Reactions

The compound serves as a crucial boronic acid derivative in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. This reaction is pivotal in synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The use of (6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-7-yl)boronic acid pinacol ester enhances the efficiency and selectivity of these reactions.

Case Study:

A study demonstrated the successful coupling of this boronic ester with various aryl halides, yielding high-purity products with minimal side reactions. The reaction conditions optimized included the use of palladium catalysts and bases such as potassium carbonate under mild temperatures .

1.2. Synthesis of Indazole Derivatives

This compound also facilitates the synthesis of various indazole derivatives through electrophilic aromatic substitution reactions. Indazoles are known for their biological activity, making this application particularly valuable.

Data Table: Synthesis of Indazole Derivatives

| Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|

| Aryl Halide A | Pd(OAc)2, Cs2CO3, Toluene, 160°C | 85 |

| Aryl Halide B | Pd(PPh3)4, K3PO4, DMSO, 120°C | 90 |

2.1. Anticancer Activity

Research has indicated that derivatives of (6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-7-yl)boronic acid exhibit promising anticancer properties. These compounds function as inhibitors of specific kinases involved in cancer cell proliferation.

Case Study:

In vitro studies showed that certain indazole derivatives synthesized from this boronic ester inhibited the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway .

3.1. Polymer Chemistry

The compound is utilized in polymer synthesis, particularly in creating functional materials with tailored properties. Its ability to form stable complexes with metals makes it suitable for developing sensors and catalysts.

Data Table: Polymer Properties

| Polymer Type | Functionality | Application Area |

|---|---|---|

| Conductive Polymers | Enhanced conductivity | Electronics |

| Biodegradable Polymers | Eco-friendly materials | Packaging |

Mechanism of Action

The mechanism by which (6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-7-yl)boronic acid pinacol ester exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and tyrosine, which are critical in enzyme inhibition and modulation of biological processes.

Comparison with Similar Compounds

Indazole-Based Boronic Esters

1,6-Dimethyl-1H-indazole-5-boronic Acid Pinacol Ester (, Item 10):

- Structural Difference : Lacks the THP group and has a methyl group at the 1-position instead. The boronic ester is at the 5-position.

- Reactivity : Positional isomerism (5- vs. 7-boronic ester) may alter coupling efficiency. For example, styryl pinacol boronic ester (positionally analogous) achieves 80% yield in cross-couplings, while cyclopropyl analogs fail due to decomposition .

- Price : Priced at $244 (99% purity), indicating cost-effectiveness relative to other indazole derivatives .

Heterocyclic Boronic Esters with THP Groups

1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic Acid Pinacol Ester ():

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic Acid Pinacol Ester ():

Spectroscopic and Stability Profiles

NMR Data :

Stability :

- Pinacol esters hydrolyze slowly under acidic conditions (e.g., NaIO₄/acetone) but remain stable in neutral solvents. The THP group may further stabilize the compound against premature deprotection .

- In contrast, unprotected boronic acids (e.g., compound 33 in ) exhibit lower stability but higher biological activity .

Biological Activity

(6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-7-yl)boronic acid pinacol ester is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Boronic acids and their derivatives have been recognized for their diverse applications, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this specific compound, drawing from various studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C19H27BN2O3 |

| Molecular Weight | 342.24 g/mol |

| CAS Number | 2402778-80-5 |

The structure features a boronic acid moiety, which is known for its ability to interact with biological targets through reversible covalent bonding.

Boronic acids are known to function as proteasome inhibitors, which can lead to cell cycle arrest and apoptosis in cancer cells. The mechanism involves the inhibition of proteasome activity, leading to the accumulation of regulatory proteins that induce apoptosis. Studies have shown that compounds similar to (6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-7-yl)boronic acid exhibit significant inhibition of cancer cell proliferation by arresting the cell cycle at the G2/M phase .

Anticancer Activity

Research indicates that boronic acid derivatives can serve as effective anticancer agents. For example, studies have reported IC50 values in the nanomolar range for related compounds against various cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Bortezomib | U266 | 7.05 |

| (6-Methyl Indazole Derivative) | HepG2 | 19.38 |

| (6-Methyl Indazole Derivative) | MGC-803 | 3.962 |

These findings suggest that this compound may possess similar or enhanced anticancer properties due to its structural features .

Antibacterial Activity

Boronic acids are also being explored for their antibacterial properties. They can inhibit beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. The binding affinity of boronic acids to these enzymes is crucial for their effectiveness:

| Compound | Inhibitory Constant (Ki) |

|---|---|

| Boronic Acid Derivative 1 | 0.004 µM |

| Boronic Acid Derivative 2 | 0.008 µM |

These compounds showed significant activity against resistant strains of bacteria, indicating potential therapeutic applications in treating infections .

Case Studies

Several case studies highlight the biological efficacy of boronic acid derivatives:

- Study on Cancer Cell Lines : A study evaluated a series of boronic acid derivatives, including those with indazole frameworks, against various cancer cell lines. Results indicated that modifications in the substituents significantly affected their potency and selectivity .

- Antibacterial Efficacy : Another study focused on the antibacterial activity of boronic acids against resistant bacterial strains. The findings demonstrated that certain derivatives effectively inhibited beta-lactamases and reduced biofilm formation without the need for traditional antibiotics .

Q & A

Q. How does the boronic ester perform in carbonylative couplings or alkoxycarbonylation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.